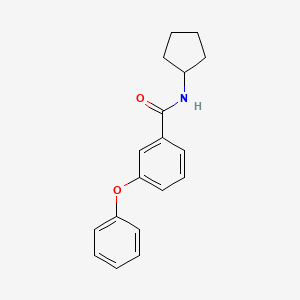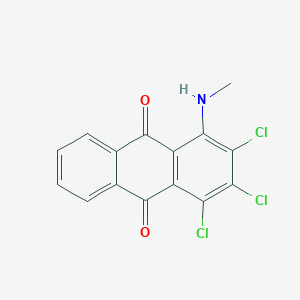![molecular formula C12H11BrCl2N2O B5061142 3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium bromide](/img/structure/B5061142.png)
3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium bromide, commonly known as DIMEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIMEB is a quaternary ammonium salt that belongs to the imidazole family of compounds. It has been synthesized using various methods, and its mechanism of action has been studied in detail.
Mécanisme D'action
The mechanism of action of DIMEB is not fully understood. However, it is believed to work by disrupting the cell membrane of bacteria, leading to cell death. In cancer cells, DIMEB has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This inhibition leads to the death of cancer cells.
Biochemical and Physiological Effects
DIMEB has been shown to have various biochemical and physiological effects. In bacteria, it disrupts the cell membrane, leading to cell death. In cancer cells, it inhibits the activity of topoisomerase II, leading to cell death. In insects, it has been shown to disrupt the nervous system, leading to paralysis and death.
Avantages Et Limitations Des Expériences En Laboratoire
DIMEB has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent antimicrobial and insecticidal properties. However, its use in cancer research is limited due to its potential toxicity to healthy cells. Additionally, its use in agriculture is limited due to its potential environmental impact.
Orientations Futures
There are several future directions for the research on DIMEB. In medicine, further studies are needed to determine its potential use in cancer treatment. In agriculture, further studies are needed to determine its potential use as a pesticide with minimal environmental impact. In material science, further studies are needed to determine its potential use in the synthesis of metal-organic frameworks with unique properties. Additionally, further studies are needed to determine the mechanism of action of DIMEB and its potential toxicity to healthy cells.
Méthodes De Synthèse
DIMEB can be synthesized using various methods, including the reaction of 3,4-dichlorophenacyl chloride with 1-methylimidazole in the presence of a base such as potassium carbonate. Another method involves the reaction of 3,4-dichlorophenacyl chloride with 1-methylimidazole in the presence of a solvent such as acetonitrile. The yield of DIMEB using these methods ranges from 50-90%.
Applications De Recherche Scientifique
DIMEB has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DIMEB has been shown to have antimicrobial properties against various bacteria, including Staphylococcus aureus and Escherichia coli. It has also been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells. In agriculture, DIMEB has been shown to have insecticidal properties against various pests, including aphids and whiteflies. In material science, DIMEB has been studied for its potential use in the synthesis of metal-organic frameworks.
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-2-(3-methylimidazol-3-ium-1-yl)ethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N2O.BrH/c1-15-4-5-16(8-15)7-12(17)9-2-3-10(13)11(14)6-9;/h2-6,8H,7H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAIFBGFQGWHPZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)CC(=O)C2=CC(=C(C=C2)Cl)Cl.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrCl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-2-(3-methylimidazol-3-ium-1-yl)ethanone;bromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5061072.png)

![1-[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(4-ethylbenzyl)-N-methylmethanamine](/img/structure/B5061090.png)
![3,3,5-trimethyl-5-(4-methyl-3-penten-1-yl)-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene](/img/structure/B5061096.png)

![N-(3-chloro-4-fluorophenyl)-2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5061102.png)
![2-[4-[(8-fluoro-2-quinolinyl)methyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5061107.png)
![methyl 3-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5061108.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}amine](/img/structure/B5061113.png)

![N-benzyl-2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5061123.png)

![N-[4-(cyanomethyl)phenyl]-N'-phenylurea](/img/structure/B5061146.png)
![6-(4-cyclopentyl-1-piperazinyl)-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5061158.png)